molecular formula C16H12FIO2S B13932652 4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene

4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene

Cat. No.: B13932652
M. Wt: 414.2 g/mol
InChI Key: WGVISBJKUVPNIA-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene is an organic compound that features a naphthalene core substituted with a fluorophenylsulfonyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-((4-Fluorophenyl)sulfonyl)morpholine: This compound shares the fluorophenylsulfonyl group but has a different core structure.

    4-((4-Fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl: Another compound with a similar sulfonyl group but different ring systems.

Uniqueness

4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene is unique due to its combination of a naphthalene core with both a fluorophenylsulfonyl group and an iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H12FIO2S

Molecular Weight

414.2 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-7-iodo-1,2-dihydronaphthalene

InChI

InChI=1S/C16H12FIO2S/c17-12-4-7-14(8-5-12)21(19,20)16-3-1-2-11-10-13(18)6-9-15(11)16/h3-10H,1-2H2

InChI Key

WGVISBJKUVPNIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)I)C(=C1)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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